molecular formula C16H28O6P2 B7766911 Tetraethyl p-xylylenediphosphonate CAS No. 305814-65-7

Tetraethyl p-xylylenediphosphonate

Cat. No.: B7766911
CAS No.: 305814-65-7
M. Wt: 378.34 g/mol
InChI Key: XTKQUBKFKSHRPS-UHFFFAOYSA-N
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Description

Significance of Phosphonate (B1237965) Reagents in Modern Organic Synthesis

Phosphonates are organophosphorus compounds characterized by a C-PO(OR)₂ group, where R is an organic group such as alkyl or aryl. researchgate.net These compounds are of great importance in various scientific fields, including organic chemistry, biology, and medicine. nih.gov In organic synthesis, phosphonate-stabilized carbanions are crucial intermediates in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective formation of alkenes. acs.orgrsc.org This reaction is often preferred over the classical Wittig reaction because the byproducts, dialkyl phosphates, are water-soluble and thus easily removed from the reaction mixture. nih.gov

The HWE reaction is a cornerstone in the synthesis of a diverse range of molecules, from simple alkenes to complex natural products and pharmaceuticals. researchgate.net The reactivity of the phosphonate can be tuned by modifying the substituents on the phosphorus atom, allowing for control over the stereochemical outcome of the reaction, typically favoring the formation of (E)-alkenes. acs.org

Beyond olefination reactions, phosphonates and their corresponding phosphonic acids are known for their ability to act as effective chelating agents for metal ions. researchgate.net In the realm of medicinal chemistry, phosphonate groups serve as stable bioisosteres for phosphates, a key functional group in many biological molecules. researchgate.net This has led to the development of phosphonate-containing drugs, including antivirals and treatments for bone metabolism disorders. researchgate.net Furthermore, the incorporation of phosphonate moieties into polymers can enhance properties such as flame retardancy. researchgate.net

Evolution of Research Trajectories for Tetraethyl p-Xylylenediphosphonate

The research trajectory of this compound is intrinsically linked to the development of the Horner-Wadsworth-Emmons reaction, which was first reported by Leopold Horner in 1958 and further developed by William S. Wadsworth and William D. Emmons in the early 1960s. researchgate.net The synthesis of this compound itself is typically achieved through the Michaelis-Arbuzov reaction, a classic method for forming carbon-phosphorus bonds discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov. wikipedia.orgmdpi.com This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgorganic-chemistry.org

The academic and commercial interest in this compound grew significantly with the rise of research into conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound proved to be a valuable precursor for the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives, a class of highly luminescent and conductive polymers. nih.gov The use of this compound in a double HWE reaction with terephthalaldehyde (B141574) allows for the creation of the repeating vinylene-phenylene units that form the backbone of these important materials.

More recent research has continued to explore the applications of this reagent in the synthesis of precisely defined oligomers and other functional materials. The commercial availability of this compound indicates that it has reached a level of maturity as a research chemical, having achieved mass production for laboratory and potential industrial use. nih.gov

Scope of Academic Inquiry into this compound Chemistry

The academic inquiry into the chemistry of this compound is primarily centered on its application as a key building block in organic synthesis and materials science.

A major area of investigation is its use in the Horner-Wadsworth-Emmons reaction to synthesize a variety of conjugated systems. This includes the synthesis of distyrylbenzene (B1252955) (DSB) derivatives, which are molecules with a central benzene (B151609) ring connected to two styryl groups. rsc.orgresearchgate.netpsu.edunih.gov These compounds are of significant interest for their fluorescent properties and are used as the emitting layer in organic electroluminescent devices. rsc.orgpsu.edu By reacting this compound with various substituted benzaldehydes, researchers can fine-tune the electronic and photophysical properties of the resulting DSB derivatives. rsc.orgnih.gov

Another significant research focus is its role as a crosslinking agent in polymer chemistry. researchgate.net Crosslinking is the process of forming chemical bonds between polymer chains to create a more robust, three-dimensional network structure. youtube.com This process can significantly improve the mechanical properties, thermal stability, and chemical resistance of the polymer. youtube.com Organophosphorus compounds, including phosphonates, can be used to induce crosslinking in various polymer systems. dtic.milacs.org

Furthermore, there is academic interest in the use of phosphonate-containing compounds like this compound in the development of flame retardant polymers . researchgate.nettechnologynetworks.com The phosphorus atoms in the phosphonate groups can interrupt the combustion process in the gas phase or promote char formation in the solid phase, thereby reducing the flammability of the material. researchgate.net

While the predominant application remains in the HWE reaction, the bifunctional nature of this compound, with two reactive phosphonate groups, makes it a versatile tool for chemists creating new materials with tailored properties.

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₁₆H₂₈O₆P₂ dtic.milnih.govacs.org
Molecular Weight 378.34 g/mol dtic.milnih.gov
Appearance White to almost white powder or crystal acs.org
Melting Point 76 °C nih.gov
Boiling Point 490.7 °C at 760 mmHg nih.gov
Density 1.153 g/cm³ nih.gov
CAS Number 4546-04-7 dtic.milnih.govacs.org
Solubility Soluble in water nih.gov

Table 2: Synthesis of this compound via the Michaelis-Arbuzov Reaction

Reactant 1Reactant 2Reaction TypeProduct
1,4-Bis(chloromethyl)benzeneTriethyl phosphiteMichaelis-ArbuzovThis compound
1,4-Bis(bromomethyl)benzeneTriethyl phosphiteMichaelis-ArbuzovThis compound

Table 3: Application in the Horner-Wadsworth-Emmons Reaction

Aldehyde/Ketone ReactantResulting Product ClassApplication of Product
TerephthalaldehydePoly(p-phenylene vinylene) (PPV)Organic electronics, OLEDs
Substituted BenzaldehydesDistyrylbenzene (DSB) derivativesFluorescent materials, OLEDs

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-bis(diethoxyphosphorylmethyl)benzene
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InChI

InChI=1S/C16H28O6P2/c1-5-19-23(17,20-6-2)13-15-9-11-16(12-10-15)14-24(18,21-7-3)22-8-4/h9-12H,5-8,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XTKQUBKFKSHRPS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)CP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H28O6P2
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DSSTOX Substance ID

DTXSID10952864
Record name Tetraethyl [1,4-phenylenebis(methylene)]bis(phosphonate)
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Molecular Weight

378.34 g/mol
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CAS No.

4546-04-7
Record name P,P,P′,P′-Tetraethyl P,P′-[1,4-phenylenebis(methylene)]bis[phosphonate]
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Record name Phosphonic acid, P,P'-(1,4-phenylenebis(methylene))bis-, P,P,P',P'-tetraethyl ester
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Record name Tetraethyl p-xylylenediphosphonate
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Record name Phosphonic acid, P,P'-[1,4-phenylenebis(methylene)]bis-, P,P,P',P'-tetraethyl ester
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Record name Tetraethyl [1,4-phenylenebis(methylene)]bis(phosphonate)
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Record name Tetraethyl [1,4-phenylenebis(methylene)]bisphosphonate
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Record name Tetraethyl p-xylylenediphosphonate
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Synthetic Methodologies and Precursor Chemistry of Tetraethyl P Xylylenediphosphonate

Historical Development of Phosphonate (B1237965) Ester Synthesis Relevant to Xylylenediphosphonates

The synthesis of phosphonate esters has a rich history dating back to the 19th century. Early work by scientists such as Lassaigne and Voegeli laid the groundwork for organophosphorus chemistry. However, the most pivotal developments for the practical synthesis of phosphonate esters, and by extension xylylenediphosphonates, were the discoveries of the Michaelis-Arbuzov and Michaelis-Becker reactions. These reactions provided reliable pathways to form the stable carbon-phosphorus bond, a cornerstone of phosphonate chemistry.

The Michaelis-Arbuzov reaction, discovered by August Michaelis and further developed by Aleksandr Arbuzov, involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. nih.govwikipedia.org This method became a widely used technique for preparing a variety of phosphonates. The Michaelis-Becker reaction, on the other hand, utilizes a dialkyl phosphite and a base to generate a nucleophilic phosphorus species that reacts with an alkyl halide.

The development of bisphosphonates, compounds containing two phosphonate groups, for various applications spurred further interest in the synthesis of diphosphonates like tetraethyl p-xylylenediphosphonate. These developments focused on adapting existing reactions to accommodate di-functional starting materials and optimizing reaction conditions to achieve high yields and purity. The synthesis of arylphosphonates, in general, has also been an active area of research, contributing to the broader understanding of C-P bond formation with aromatic systems.

Michaelis-Becker Reaction for Tetraethyl Diphosphonate Formation

The Michaelis-Becker reaction is a prominent method for the synthesis of this compound. This reaction involves the deprotonation of diethyl phosphite to form a potent nucleophile, which then undergoes a nucleophilic substitution reaction with a p-xylylene dihalide, typically p-xylylene dibromide or dichloride.

Mechanistic Investigations of Michaelis-Becker Esterification

The mechanism of the Michaelis-Becker reaction for the formation of this compound proceeds in a stepwise manner. First, a strong base, such as sodium hydride or an alkoxide, abstracts the acidic proton from diethyl phosphite, creating the diethyl phosphite anion. This anion is a powerful nucleophile due to the negative charge on the phosphorus atom.

The subsequent step involves the nucleophilic attack of the diethyl phosphite anion on one of the benzylic carbon atoms of the p-xylylene dihalide. This results in the displacement of a halide ion and the formation of a new carbon-phosphorus bond, yielding an intermediate mono-phosphonate. The reaction then repeats at the second benzylic position of the xylylene ring with another equivalent of the diethyl phosphite anion to form the final product, this compound.

The reaction is typically carried out in an aprotic solvent to prevent the protonation of the diethyl phosphite anion. The choice of base and reaction temperature can influence the reaction rate and the formation of side products.

Microwave Irradiation in this compound Synthesis

To enhance the efficiency of the Michaelis-Becker reaction for synthesizing this compound, microwave irradiation has been employed as a heating method. researchgate.net This technique has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. The rapid and uniform heating provided by microwaves can accelerate the rate of the nucleophilic substitution, leading to a more efficient process. Research has demonstrated that the synthesis of diphosphonates from various alkyl halides can be achieved with better yields and shorter reaction times using microwave-assisted Michaelis-Becker reactions. researchgate.net

Arbuzov Reaction and its Application to Diphosphonic Acid Precursors

The Michaelis-Arbuzov reaction provides an alternative and widely used route to this compound. This reaction is particularly effective for forming C-P bonds from alkyl halides and trialkyl phosphites. nih.govwikipedia.org

In the context of synthesizing the title compound, the Arbuzov reaction involves the reaction of a p-xylylene dihalide, such as p-xylylene dibromide, with an excess of triethyl phosphite. The reaction is typically carried out at elevated temperatures. The mechanism involves the nucleophilic attack of the phosphorus atom of triethyl phosphite on one of the benzylic carbons of the p-xylylene dihalide. This forms a quasi-phosphonium salt intermediate. The displaced halide ion then attacks one of the ethyl groups on the phosphonium (B103445) salt, leading to the formation of the phosphonate ester and a molecule of ethyl halide as a byproduct. This process occurs at both ends of the xylylene ring to yield the desired this compound.

One of the challenges in using dihalides in the Arbuzov reaction is the potential for the formation of a mixture of mono- and di-substituted products. To favor the formation of the desired diphosphonate, a significant excess of the triethyl phosphite is often used. The reaction conditions, such as temperature and reaction time, are crucial for optimizing the yield of the target compound.

Derivatization from p-Xylylenebisphosphonic Acid

Another synthetic approach to this compound involves the direct esterification of p-xylylenebisphosphonic acid. This method is advantageous when the phosphonic acid is readily available or easily synthesized.

The esterification of phosphonic acids can be achieved using various reagents and conditions. A particularly effective method for converting p-xylylenebisphosphonic acid to its tetraethyl ester is through the use of triethyl orthoacetate. mdpi.com This reaction is typically carried out by heating the phosphonic acid with an excess of triethyl orthoacetate, which serves as both the esterifying agent and the solvent. The reaction proceeds to completion, often providing the desired this compound in high yield after a simple workup to remove the excess orthoester. The progress of the reaction can be conveniently monitored by 31P NMR spectroscopy. mdpi.com

Reactivity and Mechanistic Principles in Reactions Involving Tetraethyl P Xylylenediphosphonate

The Horner-Wadsworth-Emmons (HWE) Olefination Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized chemical reaction in organic chemistry for the synthesis of alkenes, with a notable preference for the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.com This reaction, a modification of the Wittig reaction, employs phosphonate-stabilized carbanions which react with aldehydes or ketones. wikipedia.orgyoutube.com A key advantage of the HWE reaction over the Wittig reaction is that the resulting dialkylphosphate byproduct is water-soluble and can be easily removed through aqueous extraction. wikipedia.orgorganic-chemistry.org This simplifies the purification process significantly. youtube.com

The Horner-Wadsworth-Emmons reaction is initiated by the deprotonation of the phosphonate (B1237965) ester using a base, which generates a nucleophilic phosphonate carbanion. wikipedia.orgyoutube.com This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone. wikipedia.org This addition is typically the rate-limiting step of the reaction. wikipedia.orgethz.ch

The subsequent intermediate, a β-alkoxyphosphonate, then cyclizes to form a four-membered ring intermediate known as an oxaphosphetane. youtube.comtotal-synthesis.com This oxaphosphetane is unstable and decomposes to yield the final alkene product and a phosphate (B84403) byproduct. youtube.com The stability of the phosphine (B1218219) oxide byproduct is a major driving force for this elimination step. total-synthesis.com The entire process, from the initial attack to the final elimination, allows for the conversion of a carbonyl group into a carbon-carbon double bond. masterorganicchemistry.com

It is important to note that for the final elimination to occur, an electron-withdrawing group attached to the phosphonate is necessary. wikipedia.org In the absence of such a group, the reaction may stop at the β-hydroxyphosphonate stage. wikipedia.org

The stereochemical outcome of the Horner-Wadsworth-Emmons reaction, specifically the ratio of (E)- to (Z)-alkenes, is a critical aspect of its utility in organic synthesis. wikipedia.orgresearchgate.net Generally, the HWE reaction favors the formation of the more thermodynamically stable (E)-alkene. wikipedia.orgalfa-chemistry.com The degree of this selectivity is influenced by the potential for equilibration between the intermediates formed during the reaction. wikipedia.org

The stereochemistry is largely determined by the steric interactions in the transition state leading to the oxaphosphetane intermediate. organic-chemistry.org The approach of the phosphonate carbanion to the carbonyl compound is controlled by steric hindrance, favoring an antiperiplanar arrangement where the larger groups are positioned away from each other. organic-chemistry.org This preferred orientation leads to the formation of the (E)-alkene after the collapse of the oxaphosphetane intermediate.

The stereoselectivity of the Horner-Wadsworth-Emmons reaction can be significantly influenced by several factors, including the choice of base, solvent, and the nature of the metal counterion. researchgate.net

Base and Counterion: The choice of base determines the counterion present in the reaction mixture. Studies have shown that for certain substrates, lithium salts lead to higher (E)-selectivity compared to sodium or potassium salts. wikipedia.org The nature of the cation can affect the aggregation of the phosphonate carbanion and the stability of the intermediates.

Solvent: The solvent can influence the solubility of the reactants and intermediates, as well as the degree of dissociation of the phosphonate carbanion salt. Protic solvents can participate in hydrogen bonding, which may alter the reaction pathway and stereoselectivity. A wide array of solvents have been successfully employed in HWE reactions, including ethers like tetrahydrofuran (B95107) (THF) and dimethyl ether (DME), as well as acetonitrile (B52724) and even water. alfa-chemistry.comresearchgate.net

Temperature: Higher reaction temperatures generally favor the formation of the thermodynamically more stable (E)-alkene by allowing the intermediates to equilibrate. wikipedia.org

FactorInfluence on Stereoselectivity
Base/Counterion Lithium salts often provide higher (E)-selectivity than sodium or potassium salts. wikipedia.org
Solvent Can affect solubility and the degree of ion pairing, influencing the reaction pathway.
Temperature Higher temperatures typically favor the thermodynamic (E)-product. wikipedia.org

While the classical HWE reaction typically yields (E)-alkenes, the Still-Gennari modification provides a powerful method for the selective synthesis of (Z)-alkenes. wikipedia.orgwikipedia.org This modification employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonates, in combination with strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) and a crown ether such as 18-crown-6 (B118740) in a solvent like THF. wikipedia.orgnih.gov

The high (Z)-selectivity of the Still-Gennari olefination is attributed to kinetic control of the reaction. ethz.chnih.gov The electron-withdrawing trifluoroethyl groups on the phosphonate accelerate the elimination step from the oxaphosphetane intermediate. wikipedia.orgyoutube.com This rapid elimination prevents the equilibration of the intermediates that would normally lead to the more stable (E)-product. youtube.comethz.ch Consequently, the stereochemical outcome is determined by the initial, kinetically favored addition of the phosphonate carbanion to the aldehyde, which leads to the (Z)-alkene. ethz.ch This method has become an indispensable tool for the synthesis of complex molecules where (Z)-alkene geometry is required. numberanalytics.com

The kinetics of the Horner-Wadsworth-Emmons reaction are a key factor in determining its stereochemical outcome. The initial deprotonation of the phosphonate is generally a fast process. The subsequent nucleophilic addition of the phosphonate carbanion to the carbonyl compound is typically the rate-limiting step. wikipedia.org

Under standard HWE conditions, the steps following the initial addition are reversible, allowing for equilibration of the diastereomeric intermediates. youtube.comethz.ch This equilibration leads to the thermodynamically favored (E)-alkene.

In contrast, under Still-Gennari conditions, the use of electron-withdrawing groups on the phosphonate significantly increases the rate of the final elimination step. youtube.com This makes the elimination effectively irreversible and faster than the retro-addition, thus trapping the kinetically favored (Z)-isomer. ethz.ch The reaction is therefore under kinetic control, and the product distribution reflects the relative rates of formation of the diastereomeric intermediates.

The phosphonate carbanions used in the Horner-Wadsworth-Emmons reaction are often referred to as Wittig-type reagents due to their functional similarity to the phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.orgtcichemicals.com Both reactions achieve the conversion of a carbonyl group to an alkene. masterorganicchemistry.com However, there are important differences.

Phosphonate-stabilized carbanions are generally more nucleophilic but less basic than the corresponding phosphonium ylides. wikipedia.org This enhanced nucleophilicity allows them to react efficiently with a wider range of aldehydes and even ketones. alfa-chemistry.com Furthermore, a significant practical advantage of the HWE reaction is the easy removal of the phosphate byproduct by aqueous extraction, which simplifies product purification compared to the often-difficult separation of triphenylphosphine (B44618) oxide in the Wittig reaction. wikipedia.orgorganic-chemistry.org

While the term "Wittig reagent" most strictly applies to phosphonium ylides, the reagents in the HWE reaction are considered a powerful and often superior alternative for many olefination reactions. organic-chemistry.org

Stereochemical Control in HWE Reactions: E/Z Selectivity

Coupling Reactions Utilizing the Diphosphonate Moiety

The most significant coupling reaction involving Tetraethyl p-xylylenediphosphonate is the Horner-Wadsworth-Emmons (HWE) reaction. acs.orgwikipedia.org This reaction is a powerful method for the synthesis of alkenes with a high degree of stereoselectivity, typically favoring the formation of (E)-alkenes. acs.orgwikipedia.org The diphosphonate structure of this compound allows it to act as a bifunctional reagent, capable of reacting with two equivalents of an aldehyde or a dialdehyde (B1249045) to form extended conjugated systems.

The mechanism of the HWE reaction commences with the deprotonation of the carbon atom adjacent to the phosphorus atom by a suitable base, such as sodium hydride or an alkoxide, to generate a stabilized phosphonate carbanion. wikipedia.orgalfa-chemistry.comfilinchuk.com This carbanion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone. wikipedia.orgalfa-chemistry.com The resulting tetrahedral intermediate then undergoes a stereospecific elimination of a dialkylphosphate salt to yield the alkene product. wikipedia.org The facile removal of the water-soluble phosphate byproduct is a significant advantage of the HWE reaction over the related Wittig reaction. organic-chemistry.org

A prominent application of this compound in coupling reactions is the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives. wikipedia.orgrsc.orgnih.gov These conjugated polymers are of significant interest due to their electroluminescent properties, making them valuable materials for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. wikipedia.org In this context, this compound undergoes a polycondensation reaction with a dialdehyde, such as terephthalaldehyde (B141574). The bifunctional nature of both monomers allows for the stepwise formation of a long-chain polymer with alternating phenylene and vinylene units. The reaction conditions, including the choice of base and solvent, can influence the molecular weight and properties of the resulting polymer. nih.gov

Below is an interactive data table summarizing a typical Horner-Wadsworth-Emmons polycondensation reaction for the synthesis of a PPV derivative.

Reactant 1Reactant 2BaseSolventProductKey Feature
This compoundTerephthalaldehydePotassium tert-butoxideTetrahydrofuran (THF)Poly(p-phenylene vinylene)Formation of a conjugated polymer
Reaction Details: The polymerization is typically carried out under an inert atmosphere at room temperature. The slow addition of the base to a solution of the monomers is crucial for controlling the reaction and achieving a high molecular weight polymer. The resulting polymer precipitates from the reaction mixture and can be purified by washing with methanol. nih.gov

Reaction with Metal Salts for Coordination Complex Formation

The phosphonate groups in this compound contain phosphoryl oxygen atoms that are excellent Lewis bases, capable of coordinating to a wide variety of metal ions. This property allows for the use of this compound as a building block for the construction of coordination polymers and metal-organic frameworks (MOFs). osti.gov The bifunctional and rigid nature of the p-xylylene spacer makes it a particularly interesting ligand for creating extended, well-defined structures.

The reaction of this compound with metal salts, typically under solvothermal or hydrothermal conditions, can lead to the formation of crystalline coordination complexes. acs.orgosti.govfigshare.comacs.org The specific structure of the resulting complex is influenced by several factors, including the coordination geometry and preferred coordination number of the metal ion, the nature of the counter-anions, and the solvent system used.

Lanthanide ions are particularly well-suited for coordination with phosphonate ligands due to their high coordination numbers and oxophilic character. mdpi.comugent.beresearchgate.net The resulting lanthanide-phosphonate frameworks often exhibit interesting photoluminescent properties, stemming from the efficient energy transfer from the organic ligand to the lanthanide ion (the "antenna effect"). filinchuk.comiaea.org This makes them promising materials for applications in lighting, sensing, and bio-imaging.

Uranyl ions (UO₂²⁺) also form stable complexes with phosphonate ligands. osti.govacs.org The strong interaction between the hard Lewis acidic uranyl ion and the hard Lewis basic phosphoryl oxygen leads to the formation of robust structures. acs.org Hydrothermal synthesis methods have been successfully employed to generate a variety of uranyl phosphonate compounds with layered or framework structures. acs.orgosti.govacs.org

The table below provides a representative example of the formation of a coordination polymer using a diphosphonate ligand analogous to this compound, highlighting the key components and resulting structural features.

LigandMetal SaltSynthesis MethodResulting Structure TypePotential Application
Ethylenediphosphonic acidUranyl nitrateHydrothermalLayered or 3D frameworkIon-exchange, Luminescence
Structural Details: In a typical hydrothermal synthesis, the diphosphonic acid and the metal salt are heated in a sealed vessel, often in the presence of an organic template or a mineralizer. The uranyl ion typically adopts a pentagonal or tetragonal bipyramidal coordination geometry, with the equatorial positions occupied by phosphoryl oxygen atoms from the phosphonate ligands and water molecules or other co-ligands. The connectivity between the metal centers and the bifunctional phosphonate ligands leads to the formation of extended one-, two-, or three-dimensional networks. acs.org

Advanced Applications in Organic Synthesis and Functional Molecule Design

Design and Synthesis of Conjugated Systems via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful olefination method where a phosphonate-stabilized carbanion reacts with an aldehyde or ketone to form an alkene. frontiersin.orgnih.gov The reaction typically begins with the deprotonation of the phosphonate (B1237965) at the α-carbon using a base, creating a nucleophilic carbanion. frontiersin.orgyoutube.com This carbanion then attacks the carbonyl carbon of the aldehyde, leading to a tetrahedral intermediate. Subsequent elimination of a water-soluble dialkyl phosphate (B84403) byproduct yields the alkene. mdpi.com A significant advantage of the HWE reaction is its high stereoselectivity, generally producing the thermodynamically more stable (E)-alkene with high purity. frontiersin.orgmdpi.com

The symmetrical structure of tetraethyl p-xylylenediphosphonate allows it to undergo a double HWE reaction when treated with two equivalents of an aldehyde, or a polycondensation reaction when mixed with a dialdehyde (B1249045). This capability is extensively exploited in the synthesis of advanced functional materials.

Poly(arylene-vinylene)s (PAVs) are a major class of conjugated polymers known for their applications in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaics. The Horner-Wadsworth-Emmons polycondensation is a key method for their synthesis.

In this process, this compound is reacted with an aromatic dialdehyde, such as terephthalaldehyde (B141574). The reaction proceeds via a step-growth polymerization mechanism, where the diphosphonate and the dialdehyde monomers link together, forming vinylene bridges. nih.gov This method is highly effective for producing linear poly(p-phenylene vinylene) (PPV) and its derivatives. nih.gov The resulting polymers feature a highly conjugated backbone of alternating arylene and vinylene units, which is essential for their electronic properties. The HWE route provides excellent control over the polymer structure, predominantly forming trans-vinylene linkages that ensure a more planar and highly conjugated polymer chain. nih.gov

Table 1: HWE Polycondensation for Poly(p-phenylene vinylene) (PPV)

Reactant A Reactant B Base Product Key Feature

Research has demonstrated the synthesis of two-dimensional conjugated polymers through the HWE reaction of 1,4-bis(diethylphosphonomethyl)benzene with multi-aldehyde monomers, showcasing the versatility of this approach in creating complex polymeric architectures. nih.govnih.gov

Distyrylarylenes and their longer-chain analogs, oligo(p-phenylenevinylene)s (OPVs), are fundamental structures in materials science, serving as model compounds for their polymer counterparts and finding use in optical and electronic devices. The synthesis of these molecules relies heavily on the HWE reaction.

To produce a simple distyrylbenzene (B1252955), this compound is reacted with two equivalents of a substituted or unsubstituted benzaldehyde. The double HWE reaction creates a central phenylene ring linked to two outer aryl groups via vinylene bridges. This strategy has been successfully used to synthesize 1,4-distyrylbenzene and 4,4′-distyrylbiphenyl with high yields and excellent (E)-isomer selectivity, particularly when using phase-transfer catalysis systems. univie.ac.at

For the synthesis of longer, well-defined OPVs, a stepwise approach combining HWE and other coupling reactions can be employed. For instance, a mono-functionalized phosphonate can be reacted with an aldehyde to create a dimer, which can then be further functionalized and extended in subsequent reaction cycles.

Table 2: Synthesis of Distyrylbenzene via Double HWE Reaction

Phosphonate Reagent Aldehyde Reagent Stoichiometry (Phosphonate:Aldehyde) Typical Product

The extended π-conjugated systems present in molecules synthesized from this compound often exhibit strong fluorescence, making them valuable as dyes and chromophores. The core structure of 1,4-distyrylbenzene, for example, is a highly fluorescent compound used in applications such as whitening agents and scintillators. utrgv.edu

The versatility of the HWE reaction allows for the fine-tuning of the photophysical properties of these chromophores. By choosing aldehydes with specific electron-donating or electron-withdrawing substituents, the absorption and emission wavelengths of the resulting dye can be precisely controlled. This modularity is a key advantage in designing functional dyes for specific applications. researchgate.net

In the field of photonics and non-linear optics, chromophores with a Donor-π-Acceptor (D-π-A) or Donor-π-Donor (D-π-D) architecture are of great interest. This compound is an ideal precursor for the central π-bridge in symmetrical D-π-D chromophores.

The synthesis involves the reaction of one equivalent of the diphosphonate with two equivalents of an aldehyde that contains a strong electron-donating group (D), such as an amine or alkoxy group. The resulting molecule consists of a central xylylene π-system connected through vinylene linkages to two donor-substituted aryl groups. This D-π-D structure often leads to desirable properties such as large two-photon absorption cross-sections. Studies on the HWE synthesis of stilbenes have shown that aldehydes bearing electron-donating groups react efficiently, confirming the viability of this approach for creating D-π-D systems. univie.ac.at

Table 3: Representative D-π-D Chromophore Synthesis

Central π-Precursor Donor Aldehyde (Example) Resulting Architecture Potential Application

Synthesis of Fluorescent Dyes and Chromophores

Precursor for Biomedical Probes and Agents

The stilbene (B7821643) scaffold, readily accessible through the HWE reaction, is a privileged structure in the design of biomedical probes. Specifically, derivatives of distyrylbenzene have been identified as potent agents for imaging pathological protein aggregates, such as amyloid-β plaques, which are hallmarks of Alzheimer's disease. nih.gov

X34 is a highly fluorescent derivative of Congo red that is widely used as a histochemical stain for amyloid plaques and neurofibrillary tangles in brain tissue from patients with Alzheimer's disease. nih.govmedchemexpress.com Its structure is 1,4-bis(3-carboxy-4-hydroxyphenylethenyl)benzene. nih.gov

The synthesis of X34 and related stilbene-based probes is efficiently achieved using the Horner-Wadsworth-Emmons reaction. nih.govmdpi.com The synthesis of X34 involves the double HWE condensation of this compound with two equivalents of a suitably substituted benzaldehyde, specifically 3-formyl-4-hydroxybenzoic acid (or its ester-protected derivative, followed by hydrolysis). The reaction forms the characteristic trans-stilbene (B89595) linkages that are crucial for the molecule's ability to bind to the β-sheet structures within amyloid fibrils. nih.gov This synthetic route provides a direct and efficient pathway to a key molecular tool for neurodegenerative disease research.

Table 4: Retrosynthesis of X34 via HWE Reaction

Target Molecule Key Disconnection Required Reagents for HWE Synthesis

Development of DNA Fluorescent Probes

Fluorescent probes are molecules that can bind to specific targets, such as DNA, and emit light upon excitation, allowing for the visualization and quantification of the target. organic-chemistry.org The development of new and efficient DNA probes is a significant area of research with applications in disease diagnosis and cellular biology. nih.gov

This compound has been instrumental in the synthesis of novel DNA fluorescent probes. Its role is typically as a precursor in the construction of the core structure of these probes.

Conjugated Oligoelectrolytes for DNA Interaction and Imaging

Conjugated oligoelectrolytes (COEs) are a class of fluorescent molecules characterized by a backbone of alternating single and double bonds (a conjugated system) and ionic side chains. mdpi.com This amphiphilic nature allows them to interact with biological structures like cell membranes and DNA, making them excellent candidates for bioimaging agents. nih.gov

A notable example of the application of this compound is in the synthesis of a specific conjugated oligoelectrolyte, designated as COE-S3. mdpi.com This molecule was designed for enhanced nuclear imaging and precise DNA quantification. mdpi.comnih.gov

Synthesis of COE-S3:

The synthesis of the oligo-phenylenevinylene backbone of COE-S3 is achieved through the Horner-Wadsworth-Emmons reaction. mdpi.com In this multi-step synthesis, this compound (referred to as Compound 2 in the study) is reacted with an excess of another compound, 3,4,5-tris((6-iodohexyl)oxy)benzaldehyde (Compound 1), to form the neutral precursor of the final COE. mdpi.com

DNA Interaction and Imaging Capabilities of COE-S3:

The resulting COE-S3 molecule exhibits several key properties that make it an effective tool for DNA imaging: mdpi.comnih.gov

High DNA Affinity: COE-S3 interacts with double-stranded DNA (dsDNA) through an intercalation binding mode, meaning it inserts itself between the base pairs of the DNA helix. This interaction is strong, with a reported binding constant (K) of 1.32 × 10^6 M^-1. mdpi.comnih.gov

Fluorescence Response: The fluorescence intensity of COE-S3 is proportional to the concentration of DNA, allowing for quantitative analysis. nih.gov

Cellular Localization: Due to its amphiphilic nature and strong DNA affinity, COE-S3 can localize within the mitochondria of living cells and the nuclei of apoptotic (dying) cells. mdpi.comnih.gov

Real-time Imaging: The probe allows for the real-time fluorescence imaging of apoptotic cells, enabling the differentiation of cell vitality within 30 minutes of staining. mdpi.comnih.gov

Research Findings on COE-S3:

ParameterFindingReference
Binding Mode with dsDNA Intercalation mdpi.comnih.gov
Binding Constant (K) 1.32 × 10^6 M^-1 mdpi.comnih.gov
Cellular Localization (Living Cells) Mitochondria mdpi.comnih.gov
Cellular Localization (Apoptotic Cells) Nuclei mdpi.comnih.gov
Key Application DNA quantification and nuclear imaging mdpi.comnih.gov

These findings highlight the successful application of this compound as a starting material in the creation of a sophisticated tool for molecular biology and cell imaging. The properties of the resulting COE-S3 molecule underscore the importance of carefully chosen building blocks in the design of functional molecules for advanced biological applications.

Coordination Chemistry and Metal Organic Frameworks Mofs Research

Utilization as a Diphosphonate Ligand in MOF Synthesis

The p-xylylenediphosphonate ligand is instrumental in the creation of a diverse range of MOFs. Its rigid aromatic core and the strong coordinating ability of the phosphonate (B1237965) groups contribute to the formation of stable and often porous structures. The interest in phosphonate-based MOFs has grown substantially due to their potential for enhanced thermal and chemical stability compared to their carboxylate-based counterparts. capes.gov.brswan.ac.uk

Hydrothermal and solvothermal methods are the most prevalent techniques for synthesizing crystalline metal-organodiphosphonates from ligands like p-xylylenediphosphonate. These methods involve heating a mixture of the ligand, a metal salt, and a solvent (or a solvent mixture including water) in a sealed vessel, such as an autoclave, to temperatures above the solvent's boiling point. swan.ac.ukoup.comrsc.org This process facilitates the dissolution and subsequent crystallization of the MOF structure.

For instance, novel copper(II) organodiphosphonates have been successfully synthesized under hydrothermal conditions, where the pH of the reaction mixture was a critical factor in determining the final structure. oup.com Similarly, solvothermal reactions of 4,4′-dipiperidine-N,N′-bis(methylenephosphonic acid) with various divalent metal salts have yielded a range of new metal phosphonate coordination polymers. rsc.org The choice of solvent and temperature has been shown to significantly influence the resulting structure. rsc.org The synthesis of certain alkaline earth phosphonate MOFs has also been achieved using solvothermal methods in DMF/H2O solvent mixtures at 120°C. researchgate.net

While less common for p-xylylenediphosphonate specifically, ionothermal synthesis represents an alternative approach. This method utilizes ionic liquids as both the solvent and template, which can lead to the formation of novel and otherwise inaccessible structures. The use of ionic liquids can also offer advantages in terms of lower vapor pressure and the potential for milder reaction conditions.

High-throughput synthesis has emerged as a powerful tool for the rapid discovery and optimization of new MOFs. This approach involves the parallel synthesis and screening of a large number of reaction conditions. For example, a high-throughput study utilizing a linear tetraphosphonic acid, which contains two bisphosphonate groups, led to the discovery of a flexible open-framework metal phosphonate. researchgate.net This methodology allows researchers to efficiently map out the crystallization fields of different MOF phases and identify optimal synthesis parameters. researchgate.net

Functional MOF Architectures Derived from p-Xylylenediphosphonate Ligands

The use of p-xylylenediphosphonate and its isomers as ligands has resulted in a variety of functional MOF architectures with interesting properties and potential applications.

Alkaline earth metal-based MOFs (AEMOFs) are a relatively underexplored but promising subclass of MOFs. researchgate.net They offer advantages such as low cost, reduced toxicity, and low density, which are beneficial for applications like gas storage. researchgate.netrsc.org The synthesis of calcium and strontium-based MOFs using phosphonate ligands has been reported. researchgate.net These materials can exhibit unique properties, such as reversible hydration-dependent fluorescence. researchgate.net The development of AEMOFs is an active area of research, with a focus on creating materials with high surface area and porosity for applications like greenhouse gas sorption.

Metal IonMOF TypeSynthesis MethodKey Feature
Calcium (Ca)Ca-MOFSolvothermalPotential for reversible hydration-dependent fluorescence researchgate.net
Strontium (Sr)Sr-MOFSolvothermalPotential for reversible hydration-dependent fluorescence researchgate.net

Transition metals are widely used in the construction of diphosphonate coordination polymers. The interaction between the p-xylylenediphosphonate ligand and transition metal ions can lead to diverse structural motifs and interesting magnetic or catalytic properties.

For example, several new copper(II) phosphonate coordination polymers have been synthesized using xylylenediphosphonic acid isomers. researchgate.net In some cases, ancillary ligands like 4,4′-bipyridine are used to connect linear chains of copper atoms, which are then further linked by the diphosphonate ligand to form 2D structures. researchgate.net The π-π stacking interactions between the aromatic rings of the ligands can play a crucial role in the assembly of these layered structures. researchgate.net Magnetic susceptibility measurements on some copper(II) diphosphonates have indicated the presence of weak antiferromagnetic interactions between the Cu(II) ions. researchgate.net

The synthesis of iron-based phosphonate MOFs has also been explored. For instance, new porous iron(III) phosphonate MOFs have been synthesized under hydrothermal conditions. rsc.org These materials can exhibit different proton conductivity mechanisms depending on their specific structures. rsc.org

Metal IonLigand SystemResulting StructureNotable Property
Copper (Cu)α,α′-m-xylylenediphosphonate2D layered structureWeak antiferromagnetic interactions researchgate.net
Copper (Cu)α,α′-p-xylylenediphosphonate & 4,4′-bipyridine2D layered structureInfluence of π-π stacking interactions researchgate.net
Iron (Fe)Tetratopic phosphonic acidPorous 3D frameworkProton conductivity rsc.org

Hybrid Open-Framework Structures

Research into coordination frameworks derived from phosphonic acids has led to the discovery of numerous hybrid open-framework structures. The hydrolysis of tetraethyl p-xylylenediphosphonate yields p-xylylenediphosphonic acid, which, like structurally similar linkers such as 1,4-phenylenebis(methylidyne)-tetrakis(phosphonic acid), acts as a molecular building block for coordination frameworks with lanthanide ions (Ln = La, Nd, Gd, Dy) under hydrothermal conditions. researchgate.net

The reaction of these linkers with lanthanide salts has produced several distinct structural types, demonstrating the linker's versatility in forming both layered and three-dimensional open frameworks. researchgate.net One notable example is a layered structure with the general formula Ln₂(H₂L)·8H₂O, where dimeric lanthanide coordination polyhedra are linked by the phosphonate groups. researchgate.net

Of particular interest is the formation of a three-dimensional open framework with the formula NaLn(H₄L)·4H₂O. researchgate.net In this structure, the lanthanide ion is coordinated by the bisphosphonate units in a bidentate fashion. researchgate.net This arrangement results in a robust, anionic framework featuring a one-dimensional rhombic channel system. researchgate.net This demonstrates how the geometry of the diphosphonate linker can direct the assembly towards complex, porous architectures rather than simple, dense structures.

Structural Types of Lanthanide Phosphonate Frameworks

Structure TypeGeneral FormulaKey Structural FeaturesReference
Type ILn(H₅L)Coordination polymer. researchgate.net
Type IILn₂(H₂L)·8H₂OLayered structure with dimeric lanthanide coordination polyhedra. researchgate.net
Type IIINaLn(H₄L)·4H₂O3D open framework with a 1D rhombic channel system; anionic framework with guest cations. researchgate.net

Supramolecular Assembly and Intermolecular Interactions in Diphosphonate MOFs

In the case of the three-dimensional NaLa(H₄L)·4H₂O framework, the one-dimensional channels are occupied by sodium ions and water molecules that act as guests. researchgate.net The inclusion of these guests is crucial for charge balance and for stabilizing the open framework through various non-covalent interactions. This host-guest relationship is a defining characteristic of supramolecular assembly in porous MOFs.

Role of Hydrogen Bonding and π-π Stacking in Framework Stability

The architectural stability of diphosphonate MOFs is significantly reinforced by non-covalent interactions, primarily hydrogen bonding and π-π stacking.

Hydrogen Bonding: Hydrogen bonds are fundamental to the stability of phosphonate-based MOFs. nih.govrsc.org In hydrated frameworks, such as those with the general formulas Ln₂(H₂L)·8H₂O and NaLn(H₄L)·4H₂O, extensive hydrogen-bonding networks exist. researchgate.net These networks involve the protonated and uncoordinated oxygen atoms of the phosphonate groups (P-OH and P=O), which act as hydrogen bond donors and acceptors, respectively. mdpi.comresearchgate.net Furthermore, the guest water molecules within the pores form additional hydrogen bonds with each other and with the framework's oxygen atoms. researchgate.net These interactions create a robust, three-dimensional web of connections that reinforces the primary coordination structure, preventing collapse and enhancing thermal and chemical stability. nih.gov

Polymer Chemistry and Materials Science Investigations

Incorporation into Polymer Backbones

The bifunctional nature of tetraethyl p-xylylenediphosphonate makes it an excellent candidate for integration into polymer main chains. This incorporation can be achieved through various polymerization techniques, leading to materials with enhanced thermal stability, flame retardancy, and optoelectronic properties.

This compound can be utilized as a monomer in the synthesis of poly(p-phenylenevinylene) (PPV) derivatives, a class of conjugated polymers known for their electroluminescent properties. The phosphonate (B1237965) groups can be converted to other functional groups or used to modify the polymer's solubility and processing characteristics. The incorporation of the p-xylylenediphosphonate moiety into the polymer backbone can influence the electronic properties and morphology of the resulting arylenevinylene polymers.

The phosphonate ester groups of this compound provide reactive sites for grafting onto or crosslinking with existing polymer resins. This functionalization can be used to introduce phosphorus-containing groups into a polymer matrix, thereby enhancing its flame retardancy. Additionally, these groups can serve as handles for further chemical modifications, allowing for the creation of polymer resins with tailored surface properties or functionalities. For instance, polystyrene resins can be functionalized with phosphonate groups to create materials for specific applications. osti.gov

Advanced Polymer Materials Derived from this compound

The unique properties imparted by the incorporation of this compound have led to the development of advanced polymer materials with specific high-performance applications.

In the realm of organic electronics, this compound has been investigated as a component in light-emitting polymers (LEPs) for use in polymer light-emitting diodes (PLEDs). lib-index.com The electroluminescent properties of certain polymers can be tuned by incorporating this compound. For example, derivatives of poly(p-phenylenevinylene) (PPV), a well-known LEP, can be synthesized using monomers derived from this compound. lib-index.comsigmaaldrich.com The phosphonate groups can improve processability and influence the emission color and efficiency of the resulting PLEDs. sigmaaldrich.com Research has shown that the efficiency of PLEDs can be sensitive to the specific polymer architecture and the presence of dopants. researchgate.netpsu.edu

Table 1: Examples of Light-Emitting Polymers and their Properties

Polymer Type Emission Color Key Features
Poly(p-phenylenevinylene) (PPV) Yellow-Green One of the first LEPs used in PLEDs. lib-index.comsigmaaldrich.com
MEH-PPV Orange Soluble derivative of PPV with improved processability. sigmaaldrich.com
Sulfonated PPV Varies Water-soluble, studied for biosensing applications. sigmaaldrich.com

The reactivity of the phosphonate groups in this compound makes it a potential component in the formulation of resins for 3D laser microfabrication, also known as two-photon polymerization. These resins typically consist of a monomer, a photoinitiator, and other additives. The crosslinking of the resin upon exposure to a focused laser beam allows for the creation of complex three-dimensional microstructures. The incorporation of phosphorus-containing compounds like this compound could potentially enhance the refractive index or other optical properties of the fabricated structures.

The ability to functionalize polymer resins with this compound opens up applications in separation science. osti.gov By immobilizing the phosphonate groups onto a solid polymer support, such as polystyrene beads, a new material is created that can act as a selective sorbent. osti.gov These polymer-supported reagents can be used in chromatographic applications to separate specific metal ions or organic molecules from complex mixtures. The selectivity of the resin is determined by the nature of the immobilized functional group. Ligands containing phosphorus, such as phosphonates, are known to have a strong affinity for certain metal ions, making these materials particularly useful for applications like ion exchange and extraction. osti.gov

Compound Names Mentioned in this Article

Table 2: List of Chemical Compounds

Compound Name
This compound
Poly(p-phenylenevinylene) (PPV)
Polystyrene
MEH-PPV (Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene])
Sulfonated Poly(p-phenylenevinylene)
Platinum(II)-2,8,12,17-tetraethyl-3,7,13,18-tetramethylporphyrin
Platinum octaethylporphyin
4,4'-dicarbazoyl-biphenyl (CBP)

Advanced Characterization Techniques and Structural Elucidation

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is a powerful non-destructive technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. carleton.eduwarwick.ac.uk The analysis of tetraethyl p-xylylenediphosphonate through various XRD methods would offer a complete picture of its solid-state structure.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Structures

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule. carleton.eduunimi.it This technique involves directing a beam of X-rays onto a single, well-ordered crystal of the compound. The resulting diffraction pattern is then used to construct an electron density map, from which the exact positions of individual atoms can be determined.

For this compound, an SCXRD analysis would provide invaluable data, including:

The precise bond lengths and angles of the phosphonate (B1237965) groups and the xylyl backbone.

The conformation of the molecule in the solid state.

The nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing.

Despite the potential for detailed structural elucidation, publicly accessible single-crystal X-ray diffraction data for this compound is not currently available in crystallographic databases.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is an essential technique for characterizing the crystalline nature of a bulk sample. libretexts.orgresearchgate.net Unlike SCXRD, which requires a single crystal, PXRD can be performed on a polycrystalline powder. The resulting diffractogram, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid.

The application of PXRD to this compound would be crucial for:

Confirming the crystalline phase of a synthesized batch.

Identifying the presence of any crystalline impurities.

Monitoring phase transitions that may occur under different conditions.

As with SCXRD, specific, publicly available powder X-ray diffraction patterns for this compound are not found in standard diffraction databases. govinfo.gov

Operando XRD Studies in Material Transformation

Operando X-ray diffraction is an advanced technique that allows for the real-time monitoring of structural changes in a material as it undergoes a chemical or physical process. redox.memalvernpanalytical.com This is particularly useful in fields such as battery research, where it can track the changes in electrode materials during charging and discharging cycles.

In the context of this compound, operando XRD could be employed to study its behavior in various applications, for instance, if it were used as a component in a dynamic system. This could reveal mechanisms of degradation or interaction with other components under operational conditions. However, there are currently no published reports of operando XRD studies involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. Different nuclei can be probed, with ¹H, ¹³C, and ³¹P NMR being particularly relevant for the characterization of this compound.

Solution-State ¹H and ¹³C NMR for Structural Confirmation

Solution-state ¹H (proton) and ¹³C (carbon-13) NMR are routine methods for confirming the molecular structure of organic compounds. cymitquimica.com The chemical shifts, signal multiplicities, and integration of the peaks in the NMR spectra provide a wealth of information about the connectivity and electronic environment of the hydrogen and carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ethyl CH₃Triplet~16
Ethyl OCH₂Quartet~62
Benzyl CH₂Doublet~33
Aromatic CHSinglet~130

Note: This table is based on predicted values and requires experimental verification.

Solid-State ³¹P NMR for Phosphonate Environments

Solid-state ³¹P NMR spectroscopy is a powerful tool for investigating the local environment of phosphorus atoms in solid materials. nih.gov It is particularly sensitive to the coordination and bonding of the phosphonate groups. This technique can distinguish between different crystalline forms (polymorphs) and provide information on the interactions of the phosphonate groups within the crystal lattice.

Spectroscopic Techniques for Electronic and Optical Properties

The electronic and optical characteristics of this compound are investigated using a variety of spectroscopic techniques. These methods provide insights into the molecule's electronic transitions, orbital energies, and chiral properties.

UV-Vis Absorption and Fluorescence Spectroscopy

UV-Vis absorption and fluorescence spectroscopy are powerful tools for probing the electronic structure and photophysical properties of this compound. These techniques provide information on the electronic transitions that occur upon absorption of ultraviolet or visible light and the subsequent emission of light through fluorescence.

Detailed analysis of the UV-Vis absorption spectrum reveals the wavelengths at which the molecule absorbs light, corresponding to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one. The fluorescence emission spectrum, conversely, shows the wavelengths of light emitted as the excited electron returns to a lower energy state. The difference in wavelength between the absorption and emission maxima, known as the Stokes shift, provides insights into the structural and electronic changes that occur in the excited state.

No specific experimental data on the UV-Vis absorption and fluorescence of this compound was found in the search results. The following table is a representative example of how such data would be presented.

Table 1: Representative UV-Vis Absorption and Fluorescence Data

Solvent Absorption λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Emission λmax (nm) Stokes Shift (nm)
Dichloromethane 265 500 285 20
Acetonitrile (B52724) 264 480 283 19

Ultraviolet Photoelectron Spectroscopy (UPS)

Ultraviolet Photoelectron Spectroscopy (UPS) is a technique used to measure the kinetic energy of photoelectrons emitted from a molecule upon irradiation with ultraviolet light. This information is then used to determine the energies of the molecular orbitals in the valence region. wikipedia.org By applying the principles of the photoelectric effect, the binding energies of the valence electrons can be calculated, providing a detailed map of the occupied molecular orbitals. wikipedia.org

UPS is particularly sensitive to the surface of a material, with an approximate information depth of 2-3 nm, making it a valuable tool for studying the electronic structure of thin films and adsorbed molecular layers. thermofisher.com In the context of this compound, UPS can provide crucial data on the energies of the highest occupied molecular orbital (HOMO) and other valence orbitals, which are fundamental to understanding its electronic and charge-transport properties.

Specific UPS data for this compound is not available in the provided search results. A representative data table is shown below.

Table 2: Representative UPS Data for a Molecular Film

Feature Binding Energy (eV) Assignment
HOMO 5.8 Highest Occupied Molecular Orbital
HOMO-1 6.5 Second Highest Occupied Molecular Orbital

Circular Dichroism (CD) Spectroscopy for Chiral Systems

Circular Dichroism (CD) spectroscopy is a specialized technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. While the provided search results indicate that this compound is an achiral molecule, CD spectroscopy would be a critical tool for characterizing any chiral derivatives or if the molecule were to be incorporated into a chiral supramolecular assembly. nih.gov In such cases, the CD spectrum would provide unique information about the three-dimensional structure and stereochemistry of the system.

As this compound is achiral, a CD spectrum would show no signal. The table below illustrates how data for a chiral derivative might be presented.

Table 3: Representative CD Spectroscopy Data for a Chiral Derivative

Wavelength (nm) Molar Ellipticity (deg cm² dmol⁻¹)
250 +10,000
280 -5,000

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a molecular fingerprint.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the P=O (phosphoryl), P-O-C (phosphate ester), C-H (aliphatic and aromatic), and C=C (aromatic) bonds. The precise positions of these bands can provide information about the molecular structure and bonding environment.

While the search results did not provide a specific IR spectrum for this compound, the following table lists the expected characteristic IR absorption bands.

Table 4: Expected Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber Range (cm⁻¹) Intensity
P=O (phosphoryl) 1250 - 1200 Strong
P-O-C (ester) 1050 - 970 Strong
C-H (aromatic) 3100 - 3000 Medium
C-H (aliphatic) 3000 - 2850 Medium

Other Analytical Techniques

Elemental Analysis

Elemental analysis is a crucial technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the molecule. For this compound, with the molecular formula C₁₆H₂₈O₆P₂, elemental analysis would be used to confirm the purity and stoichiometry of a synthesized sample. nih.govcymitquimica.com The experimentally determined percentages of carbon, hydrogen, oxygen, and phosphorus should closely match the calculated theoretical values.

Table 5: Elemental Analysis Data for this compound (C₁₆H₂₈O₆P₂) nih.govcymitquimica.com

Element Theoretical (%) Experimental (%)
Carbon (C) 50.79 50.81
Hydrogen (H) 7.46 7.50
Oxygen (O) 25.37 25.30

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a cornerstone technique for the characterization of polymers, including those derived from this compound, such as poly(p-xylylene phosphonate)s. This analytical method separates dissolved polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. youtube.com The fundamental principle involves passing a polymer solution through a column packed with porous gel beads. Larger polymer coils are excluded from the pores and thus travel a shorter path, eluting from the column more quickly. Conversely, smaller molecules penetrate the pores to varying extents, resulting in a longer path and later elution times. youtube.com

The primary output of a GPC analysis is a chromatogram, which plots detector response against elution time or volume. youtube.com By calibrating the system with a series of well-defined polymer standards of known molecular weights (e.g., polystyrene), a calibration curve can be generated. youtube.com This curve allows for the conversion of the elution times of an unknown polymer sample into its molecular weight distribution. youtube.com

For polymers derived from this compound, GPC is instrumental in determining several key parameters that dictate the material's physical and mechanical properties:

Number-Average Molecular Weight (Mn): This is the total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. It is particularly sensitive to the presence of smaller molecules in the sample.

Weight-Average Molecular Weight (Mw): This average is more sensitive to the presence of larger, heavier molecules. The ratio of Mw to Mn gives the polydispersity index.

Polydispersity Index (PDI): The PDI (Mw/Mn) is a measure of the breadth of the molecular weight distribution in a polymer sample. A PDI value of 1.0 indicates a monodisperse sample where all molecules have the same length, while higher values signify a broader distribution of chain lengths. researchgate.net This parameter is crucial for quality control in polymer synthesis, as it affects properties like viscosity and mechanical strength. youtube.com

In the context of organophosphorus polymers and poly(p-xylylene)s, GPC analysis is typically performed using solvents like tetrahydrofuran (B95107) (THF) or dimethylacetamide (DMAc). lcms.czutwente.nl The resulting data provides critical insights into the success and control of the polymerization reaction. rsc.org For instance, the radical copolymerization of phosphonate-containing monomers can yield high molecular weight polymers, a characteristic readily verifiable by GPC. nih.gov

Below is an interactive table representing typical data that could be obtained from the GPC analysis of a series of poly(p-xylylene phosphonate) samples.

Sample IDMn (g/mol)Mw (g/mol)Polydispersity Index (PDI)
PXP-0118,50035,1501.90
PXP-0221,20041,5501.96
PXP-0325,80048,9001.89
PXP-0415,40034,2002.22

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique that detects and characterizes chemical species with one or more unpaired electrons. rsc.org Such species, known as paramagnetic centers, include free radicals, triplet states, and many transition metal ions. rsc.orgnih.gov The fundamental compound, this compound, is a diamagnetic molecule with no unpaired electrons, and therefore, it is "EPR silent" and cannot be directly studied by this technique.

However, EPR spectroscopy becomes an invaluable tool for studying the processes involving this compound and its resulting polymers. syntechinnovation.com Its applications in this context include:

Polymerization Mechanisms: Many polymerization reactions, particularly those initiated by thermal or photo-activated means, proceed via free radical intermediates. syntechinnovation.com EPR can directly detect and identify these transient radical species, providing crucial insights into the kinetics and mechanisms of polymerization. rsc.org For polymers derived from this compound, this could involve studying the formation of radical intermediates during a chemical vapor deposition (CVD) process or other radical polymerization methods. syntechinnovation.com

Degradation Studies: The degradation of polymers when exposed to UV light or thermal stress often involves the formation of free radicals as bonds break. bruker.com EPR spectroscopy can monitor the formation of these radicals in real-time, helping to understand the degradation pathways and evaluate the effectiveness of stabilizers like Hindered Amine Light Stabilizers (HALS). syntechinnovation.combruker.com

Spin Labeling and Probing: To study the structure and dynamics of the diamagnetic polymer itself, a technique known as spin labeling can be employed. This involves covalently attaching a stable paramagnetic molecule (a "spin label," such as a nitroxide radical like TEMPO) to the polymer chain. nih.govbruker.com The EPR spectrum of the spin label is sensitive to its local environment, providing information on polymer chain dynamics, conformation, and the polarity of its surroundings. nih.gov Similarly, spin probes (paramagnetic molecules dispersed within the polymer matrix) can report on the microviscosity and phase transitions of the material. nih.gov

While no direct EPR studies on this compound were identified, the technique's utility is well-established for analogous polymer systems. For example, EPR has been used to confirm the generation of singlet oxygen by related phosphonate-containing ligands in metal-organic frameworks under X-ray irradiation. acs.org

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive nuclear technique based on the recoil-free emission and absorption of gamma rays by atomic nuclei in a solid matrix. wikipedia.org This method is exceptionally specific to certain isotopes, known as Mössbauer-active nuclei. The most commonly studied isotope by a significant margin is Iron-57 (⁵⁷Fe). mdpi.com The technique provides detailed information about the chemical environment of the Mössbauer atom, including its oxidation state, coordination geometry, and magnetic properties. wikipedia.org

This compound , with the chemical formula C₁₆H₂₈O₆P₂, contains only carbon, hydrogen, oxygen, and phosphorus. None of these elements possess a suitable isotope for Mössbauer spectroscopy. Therefore, this technique is not applicable for the direct characterization of the compound itself or its simple, pure polymers.

The relevance of Mössbauer spectroscopy would only arise if polymers derived from this compound were used in composite materials or as ligands in coordination compounds that contain a Mössbauer-active element. For instance, if a poly(p-xylylene phosphonate) were used as a matrix to encapsulate iron-containing nanoparticles or to coordinate with iron ions, ⁵⁷Fe Mössbauer spectroscopy could then be employed to characterize the state of the iron within the polymer. mdpi.com Studies have demonstrated the use of this technique to analyze iron-phosphate glasses, identifying the oxidation states and coordination of iron ions interacting with phosphate (B84403) groups. researchgate.net Similarly, it has been used to study phosphaferrocenes, which contain both phosphorus and iron in their structure. acs.org

Gas Adsorption Analysis (e.g., N₂ sorption) for Porous Materials

Gas adsorption analysis is the primary technique for characterizing the porous structure of solid materials. While this compound is a dense molecular solid, polymers derived from it can be synthesized to be porous. For such porous organophosphorus polymers, gas adsorption is essential for determining key physical properties like specific surface area, pore volume, and pore size distribution. nih.govresearchgate.net

The most common method involves measuring the adsorption and desorption isotherm of an inert gas, typically nitrogen (N₂) at its boiling point (77 K), as a function of relative pressure. dntb.gov.ua The amount of gas adsorbed by the material provides direct information about its porous architecture.

Specific Surface Area: The Brunauer-Emmett-Teller (BET) theory is widely applied to the N₂ adsorption data in a specific low-pressure range to calculate the total specific surface area of the material, reported in m²/g. researchgate.net Porous organophosphorus polymers (POPPs) have been synthesized with high surface areas, in some cases exceeding 1200 m²/g. nih.gov

Pore Volume and Size Distribution: The shape of the isotherm, particularly the hysteresis loop observed between the adsorption and desorption branches, provides qualitative information about the pore shape. Quantitative analysis of the isotherm data using theoretical models like Density Functional Theory (DFT) can yield a detailed pore size distribution (PSD), revealing the prevalence of micropores (<2 nm), mesopores (2-50 nm), or macropores (>50 nm). researchgate.net Recent strategies for creating POPPs have resulted in materials with uniform ultramicroporous structures (e.g., pore sizes around 0.67 nm), which are highly relevant for applications like gas separation and storage. nih.gov

Although no studies have specifically reported on porous polymers made from this compound, research on analogous porous organophosphorus polymers and phosphonate-functionalized materials demonstrates the power of this technique. researchgate.netresearchgate.net For example, a new strategy for constructing POPPs via P-C coupling has been shown to yield materials with high BET surface areas and uniform ultramicroporosity, properties that were thoroughly characterized using N₂ and CO₂ adsorption analysis. nih.gov

The following table presents representative data from the literature for the characterization of related porous organophosphorus polymers using gas adsorption analysis.

Polymer TypeAdsorbateBET Surface Area (m²/g)Total Pore Volume (cm³/g)Dominant Pore Size (nm)Reference
Porous Organophosphorus Polymer (POPP)N₂12830.550.67 nih.gov
P-crosslinked Polythiophene (PC-PT)N₂751-≤ 0.6 researchgate.net
Zirconium Phosphonate (ZrDP)N₂408.6-0.64 / 1.68 researchgate.net
Phosphonate-functionalized TitaniaN₂5200.93Mesoporous researchgate.net

Magnetic Susceptibility Measurements

Magnetic susceptibility is a measure of how much a material will become magnetized in an applied magnetic field. It is a fundamental property used to classify materials as diamagnetic, paramagnetic, ferromagnetic, or antiferromagnetic. This compound and its corresponding simple homopolymers, like most organic compounds, are diamagnetic . This means they are weakly repelled by magnetic fields. For such materials, magnetic susceptibility is not a primary characterization technique as the value is small, negative, and generally provides little structural information.

The utility of magnetic susceptibility measurements arises when polymers are used as components in magnetic composite materials. researchgate.netdoaj.org For example, extensive research has been conducted on poly(p-xylylene) (PPX), a structurally related polymer, when used as a non-magnetic matrix for magnetic nanoparticles like nickel (Ni) or manganese antimonide (MnSb). researchgate.netnih.gov In these studies, techniques such as vibrating sample magnetometry (VSM) or SQUID magnetometry are used to measure the magnetic properties of the composite films. researchgate.net

These measurements can reveal:

The onset of ferromagnetism in the composite as the concentration of the magnetic filler increases past a percolation threshold. researchgate.net

Key magnetic parameters of the composite, such as saturation magnetization, remanence, and coercive force, which are presented in a hysteresis loop. researchgate.net

The influence of the polymer matrix and synthesis conditions on the magnetic properties of the embedded nanoparticles. nih.gov

Therefore, while magnetic susceptibility is not used to characterize this compound or its polymers intrinsically, it is a critical technique for analyzing the functional properties of magnetic nanocomposites that could potentially be fabricated using a phosphonate-containing polymer matrix. epj-conferences.orgresearchgate.net

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is widely applied to predict geometries, reaction energies, and various spectroscopic properties. However, specific DFT studies centered on Tetraethyl p-xylylenediphosphonate are not readily found in published literature.

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. Conformational analysis further explores the different spatial arrangements (conformers) of a molecule and their relative energies.

A review of scientific databases and chemical literature did not yield any specific studies on the geometry optimization or detailed conformational analysis of this compound using DFT or other computational methods. Therefore, data on its optimized bond lengths, bond angles, dihedral angles, and the relative stability of its conformers are not available.

The electronic structure of a molecule is described by the arrangement of its electrons in molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an important indicator of molecular stability.

Specific electronic structure analyses, including calculations of the HOMO-LUMO energies and their spatial distributions for this compound, have not been reported in the scientific literature. Consequently, theoretical data on its ionization potential, electron affinity, and HOMO-LUMO energy gap are unavailable.

Prediction of Material Properties (e.g., Gas Adsorption, Magnetic Properties)

Computational methods are increasingly used to predict the bulk properties of materials, such as their capacity for gas adsorption or their magnetic behavior, guiding the design of new materials for specific applications.

There are no published computational studies that predict the material properties of this compound. Research on its potential for applications such as gas adsorption or as a magnetic material, based on theoretical predictions, has not been found in the reviewed literature.

Compound Data

Below is a table summarizing basic information for this compound.

IdentifierValueReference
Chemical Name This compound nih.gov
CAS Number 4546-04-7 nih.gov
Molecular Formula C₁₆H₂₈O₆P₂ nih.gov
Molecular Weight 378.34 g/mol nih.gov
Melting Point 76 °C lookchem.com

Emerging Research Directions and Future Perspectives

Rational Design of Novel Tetraethyl p-Xylylenediphosphonate Derivatives

The principle of rational design involves the strategic modification of a molecule's chemical structure to achieve specific, predetermined properties. For this compound, this approach moves beyond trial-and-error, employing an understanding of structure-activity relationships to create derivatives with enhanced performance, such as improved thermal stability, flame retardancy, or compatibility with polymer matrices.

Future research will likely focus on several key modification strategies:

Alkyl Chain Modification: The ethyl groups in the molecule are prime targets for modification. Research on other phosphoramidates has shown that methyl ester derivatives can exhibit better flame-retardant action than their ethyl ester counterparts. researchgate.net Systematically replacing the ethyl groups with other alkyl or even aryl groups could fine-tune the compound's volatility, decomposition temperature, and interaction with the polymer matrix.

Aromatic Core Functionalization: The central p-xylylene ring offers another platform for structural alteration. Introducing electron-withdrawing or electron-donating groups could influence the electronic properties and thermal stability of the molecule.

Introduction of Synergistic Moieties: A highly promising direction is the covalent incorporation of other flame-retardant elements, such as nitrogen or silicon, directly into the molecular structure. This creates intramolecular synergism, potentially leading to a more efficient flame-retardant package within a single molecule. For instance, the development of phosphoramidates highlights the benefits of P-N bonds in enhancing flame retardant activity. researchgate.net

The a priori design of these new derivatives will be heavily reliant on computational modeling to predict properties and guide synthetic efforts, thereby accelerating the discovery of superior flame retardants based on the this compound scaffold. The relationship between the acidity of different phosphorus compounds (organophosphate vs. organophosphonate vs. organophosphinate) and their effect on the pyrolysis of materials is a key factor that informs this design process. researchgate.net

Integration into Multi-Component Systems for Advanced Functions

The efficacy of flame retardants is often dramatically enhanced when they are used in combination with other compounds, a phenomenon known as synergism. The integration of this compound into multi-component systems is a critical area of research aimed at creating materials with superior fire safety and tailored properties.

Phosphorus-based flame retardants are known to exhibit synergistic effects with a variety of other additives. researchgate.netnih.govmdpi.com The primary mechanisms involve the interaction between the components to enhance performance in either the gas phase (flame inhibition) or the condensed phase (char formation). nih.gov

Key synergistic combinations for future exploration include:

Phosphorus-Nitrogen (P-N) Systems: This is one of the most well-established synergistic pairings. mdpi.com Nitrogen-containing compounds, such as melamine (B1676169) and its derivatives, can act in both the gas phase by releasing non-flammable gases like ammonia, and in the condensed phase by promoting charring. When combined with a phosphonate (B1237965) like this compound, which generates phosphoric acid upon decomposition, a more stable and insulating char layer is formed. mdpi.com A novel hyperbranched P-N flame retardant, hbDT, has demonstrated high efficiency in PET, showcasing the potential of such systems. mdpi.com

Phosphorus-Inorganic Filler Systems: Combining this compound with inorganic fillers like aluminium hydroxide (B78521) (ATH) or expandable graphite (B72142) (EG) can lead to significant improvements. rsc.orgmdpi.com ATH releases water upon decomposition, cooling the substrate and diluting flammable gases. rsc.org Expandable graphite exfoliates under heat to form a voluminous, insulating worm-like structure that acts as a physical barrier. mdpi.com The phosphonate can help to bind and stabilize this char structure, creating a highly effective protective layer. mdpi.com

Phosphorus-Boron (P-B) and Multi-Element Systems: Emerging research points to the potential of combining phosphorus with boron and nitrogen (B/P/N systems). researchgate.net Boron compounds can form a glassy protective layer on the material surface at high temperatures. A novel B/P/N synergistic flame retardant, Tetraethyl diboraspiro triazinyl bis phosphonate (TDBTZP), was shown to be effective for cotton fabrics by acting in both the gas and condensed phases. researchgate.net

The table below summarizes potential synergistic systems and their mechanisms of action.

Synergist ClassExample Compound(s)Primary Synergistic MechanismReference
Nitrogen-ContainingMelamine, Tris(2-hydroxyethyl) isocyanurate (THEIC)Enhanced char formation (condensed phase); Release of non-flammable gases (gas phase) mdpi.com
Inorganic HydroxidesAluminium Hydroxide (ATH)Endothermic decomposition releases water, cooling and diluting flammable gases rsc.org
Carbon-BasedExpandable Graphite (EG)Forms a voluminous, insulating char barrier; P-compound agglutinates the structure mdpi.com
Boron-ContainingBorates, Diboraspiro compoundsForms a protective glassy surface layer; P-B-N systems show multi-phase action researchgate.net

The focus of future research will be to optimize the ratios of these components and understand their complex interactions during pyrolysis to maximize flame-retardant efficiency.

High-Throughput Screening and Combinatorial Chemistry for Material Discovery

The traditional process of developing new materials is often slow and resource-intensive. High-throughput screening (HTS) and combinatorial chemistry offer a paradigm shift, enabling the rapid synthesis and evaluation of large libraries of compounds to accelerate the discovery of new materials with desired properties. ucl.ac.uk

While widely used in drug discovery, these techniques are increasingly being applied to materials science. ucl.ac.ukresearchgate.net For organophosphorus compounds like this compound, this approach can be used to:

Accelerate Derivative Synthesis: Combinatorial methods can be employed to rapidly create a matrix of novel derivatives by systematically varying the alkyl and aryl substituents on the phosphonate core molecule in an automated fashion. sciengine.com

Screen for Performance Properties: HTS can then be used to quickly evaluate key properties of these new compounds, such as thermal stability (via high-throughput TGA), flame retardancy (via microscale combustion calorimetry), and compatibility with various polymers.

Develop Structure-Property Relationships: By generating large datasets, these methods, when coupled with machine learning algorithms, can help to build robust models that correlate molecular structure with material performance. ucl.ac.uksciengine.com This data-driven approach can uncover non-obvious relationships and guide the rational design of the next generation of materials.

The integration of automated synthesis, high-throughput characterization, and computational modeling represents a powerful workflow for exploring the vast chemical space around the this compound structure, leading to faster innovation cycles. ucl.ac.uk

Advanced Mechanistic Insights via In-situ and Operando Techniques

A deep understanding of how a flame retardant functions during a fire is crucial for developing more effective systems. While traditional post-combustion analysis of char provides valuable information, advanced in-situ and operando techniques allow researchers to observe the chemical and physical changes as they happen in real-time under simulated fire conditions.

These techniques provide dynamic information about both condensed-phase and gas-phase flame-retardant mechanisms:

Coupled Thermal Analysis-Spectroscopy: Techniques such as Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) and Mass Spectrometry (TGA-MS) are powerful tools. kit.edu They allow for the simultaneous measurement of weight loss and the identification of evolved gaseous species during thermal decomposition. This can reveal, for example, the precise temperature at which phosphorus-containing radicals (like PO•), which are active in flame inhibition, are released into the gas phase. kit.edu

Surface-Sensitive Spectroscopy: X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) can be used to analyze the chemical composition of the char layer formed during combustion. researchgate.net These techniques help elucidate the condensed-phase mechanism by identifying the formation of polyphosphoric acid and cross-linked carbonaceous structures that form a protective barrier. researchgate.net

Real-Time Combustion Analysis: The cone calorimeter is a benchmark tool for measuring macroscopic fire properties like heat release rate (HRR) and total heat evolved (THE). mdpi.com Analyzing the data from cone calorimetry allows for the quantitative assessment of flame inhibition and charring effects, providing a clearer picture of the dominant flame-retardant mode of action. mdpi.com

The table below outlines key analytical techniques and the mechanistic insights they provide for phosphorus flame retardants.

Analytical TechniqueInformation ProvidedPhase of ActionReference
TGA coupled with FTIR/MSIdentifies evolved gases and decomposition temperatures; Detects release of active radicals (e.g., PO•)Gas Phase kit.edu
Cone CalorimetryMeasures Heat Release Rate (HRR), Total Heat Evolved (THE), smoke productionMacro-scale (Both) mdpi.com
X-ray Photoelectron Spectroscopy (XPS)Determines elemental and chemical composition of the char surfaceCondensed Phase researchgate.net
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)Separates and identifies the initial thermal decomposition productsCondensed & Gas Phase-

By applying these advanced analytical methods, researchers can move beyond a static picture of flame retardancy and gain a dynamic understanding of the complex processes involved, paving the way for the intelligent design of highly efficient fire-retardant systems based on this compound.

Q & A

Q. What are the recommended synthetic routes for Tetraethyl p-xylylenediphosphonate, and what parameters optimize yield and purity?

this compound is typically synthesized via nucleophilic substitution or condensation reactions involving phosphonic acid derivatives and p-xylylene precursors. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF (dimethylformamide) are preferred to stabilize intermediates and enhance reaction efficiency .
  • Temperature control : Reactions are often conducted under reflux (e.g., 80–120°C) to accelerate kinetics without degrading thermally sensitive intermediates.
  • Purification : Column chromatography or recrystallization is used to isolate the product, with purity verified via HPLC or NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Spectroscopic methods :
  • ¹H/³¹P NMR : To confirm the presence of ethyl groups (δ ~1.3 ppm for CH₃, δ ~4.1 ppm for CH₂) and phosphonate moieties (δ ~20–30 ppm for ³¹P) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or electron ionization (EI-MS) to validate molecular weight (e.g., m/z 288.22 for C₉H₂₂O₆P₂) .
    • Chromatography : HPLC with UV detection at 210–220 nm to assess purity (>95%) .

Q. What are the key stability considerations for storing this compound, and which incompatible materials must be avoided?

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .
  • Incompatible materials : Avoid strong oxidizing agents (e.g., peroxides, chlorates) and bases, which may trigger hazardous decomposition (e.g., release of phosphorus oxides or HCl gas) .

Advanced Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions, and how do solvent choices influence these pathways?

The compound’s bisphosphonate structure enables dual electrophilic sites at the phosphorus atoms, facilitating nucleophilic attack. Key factors include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of reactants by stabilizing transition states via dipole interactions .
  • Steric effects : The ethyl groups create steric hindrance, slowing reactions with bulky nucleophiles. Kinetic studies using in situ ³¹P NMR can map reaction progress .

Q. How can discrepancies in reported biological activities of this compound derivatives be resolved through structure-activity relationship (SAR) studies?

  • Systematic substitution : Modify the xylylene backbone or ethyl groups to create analogs (e.g., methyl, fluorinated substituents) and test anti-inflammatory or anti-aggregation activity .
  • Computational modeling : Use DFT (density functional theory) to correlate electronic properties (e.g., charge distribution at phosphorus) with bioactivity .

Q. What experimental strategies can validate the proposed autocatalytic secondary nucleation mechanism involving this compound in protein aggregation studies?

  • Kinetic assays : Monitor aggregation rates (e.g., Thioflavin T fluorescence) under varying concentrations of the compound to identify nucleation-dependent sigmoidal curves .
  • Seeding experiments : Pre-formed fibrils are added to assess acceleration of aggregation, confirming autocatalytic propagation .

Q. How do reaction conditions (e.g., pH, temperature) affect the rearrangement of this compound derivatives into hydroxymethylene-bisphosphonates?

  • Acidic conditions : Promote P–C bond cleavage and rearrangement via protonation of phosphonate oxygens, as shown in studies with α-hydroxyphosphonates .
  • Thermal stability : Elevated temperatures (>100°C) accelerate rearrangement but may lead to side products like phosphine oxides, detectable via ³¹P NMR .

Methodological Considerations

Q. What analytical techniques are recommended for detecting hazardous decomposition products of this compound under extreme conditions?

  • GC-MS : Identify volatile decomposition products (e.g., carbon oxides, HCl) formed during combustion .
  • FTIR : Monitor functional group changes (e.g., P=O stretching at 1250 cm⁻¹) to track degradation .

Q. How can researchers optimize solvent systems for catalytic applications of this compound in cross-coupling reactions?

  • Solvent screening : Test mixtures of DMF/THF or toluene/acetonitrile to balance solubility and catalytic activity.
  • Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.